

# physicochemical properties of 5-Iodo-2-methyl-1,3-benzothiazole

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## Compound of Interest

Compound Name: 5-Iodo-2-methyl-1,3-benzothiazole

Cat. No.: B1298452

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An In-Depth Technical Guide on the Physicochemical Properties of **5-Iodo-2-methyl-1,3-benzothiazole**

## Introduction

**5-Iodo-2-methyl-1,3-benzothiazole** is a halogenated heterocyclic compound featuring a benzothiazole core. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and useful physicochemical properties exhibited by its derivatives.<sup>[1][2]</sup> The presence of an iodine atom and a methyl group on the benzothiazole ring system imparts specific characteristics that are crucial for its application as a synthetic building block and in the development of novel molecules. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its study.

## Core Physicochemical Properties

The fundamental properties of **5-Iodo-2-methyl-1,3-benzothiazole** are summarized below. These data are essential for handling, storage, and application in a research setting.

## Compound Identification

This table provides the key identifiers for **5-Iodo-2-methyl-1,3-benzothiazole**.

Identifier	Value
CAS Number	90414-61-2[3][4]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> INS[3][4][5][6]
Molecular Weight	275.11 g/mol [3][4]
InChI	InChI=1S/C8H6INS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3[5][6]
InChI Key	UUODOEGHZZBDBL-UHFFFAOYSA-N[5][6]
SMILES	CC1=NC2=C(S1)C=CC(=C2)I[5]

## Physical and Chemical Properties

This table outlines the known physical and chemical characteristics.

Property	Value/Description
Appearance	White to light yellow solid[3][6]
Boiling Point	323.4 ± 15.0 °C at 760 mmHg[4]
Storage Conditions	Store at 2-8°C, protect from light[3][4]
Purity (Typical)	≥97%[4]

## Experimental Protocols

Detailed methodologies are critical for the synthesis, purification, and characterization of **5-Iodo-2-methyl-1,3-benzothiazole**.

### Synthesis Protocol: Condensation and Cyclization

The synthesis of 2-methylbenzothiazoles commonly involves the condensation of a 2-aminothiophenol derivative with an acetylating agent followed by cyclization.[1] The following is a representative protocol for the synthesis of **5-Iodo-2-methyl-1,3-benzothiazole**.

Objective: To synthesize **5-Iodo-2-methyl-1,3-benzothiazole** from 2-amino-4-iodothiophenol.

## Materials:

- 2-amino-4-iodothiophenol
- Acetic anhydride
- Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ethanol or Hexane for recrystallization

## Procedure:

- Acetylation: Dissolve 2-amino-4-iodothiophenol (1 equivalent) in a suitable solvent such as dichloromethane. Cool the solution to 0°C in an ice bath.
- Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
- Workup 1: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude N-(2-mercapto-5-iodophenyl)acetamide intermediate.
- Cyclization: Add the crude intermediate to polyphosphoric acid. Heat the mixture to 80-100°C for 2-3 hours.
- Workup 2: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH solution) until the product precipitates.

- Filter the solid precipitate, wash thoroughly with water, and dry under a vacuum.
- Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure **5-Iodo-2-methyl-1,3-benzothiazole**.

## Characterization Protocols

- Melting Point Determination: The melting point is determined using a standard digital melting point apparatus. A small amount of the dried, purified solid is packed into a capillary tube and heated at a controlled rate (e.g., 1-2°C/min) to determine the temperature range over which the solid melts.
- Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to assess purity.
  - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA).
  - Column: C18 reverse-phase column.
  - Detection: UV detection at a wavelength where the benzothiazole core absorbs strongly (e.g., ~280-300 nm).
  - The purity is calculated from the relative peak area of the main product.
- Structural Elucidation (NMR, MS):
  - <sup>1</sup>H NMR & <sup>13</sup>C NMR: The structure is confirmed by dissolving the sample in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) and acquiring spectra to confirm the proton and carbon environments.
  - Mass Spectrometry (MS): The molecular weight is confirmed using techniques like Electrospray Ionization (ESI-MS) to observe the molecular ion peak [M+H]<sup>+</sup>.

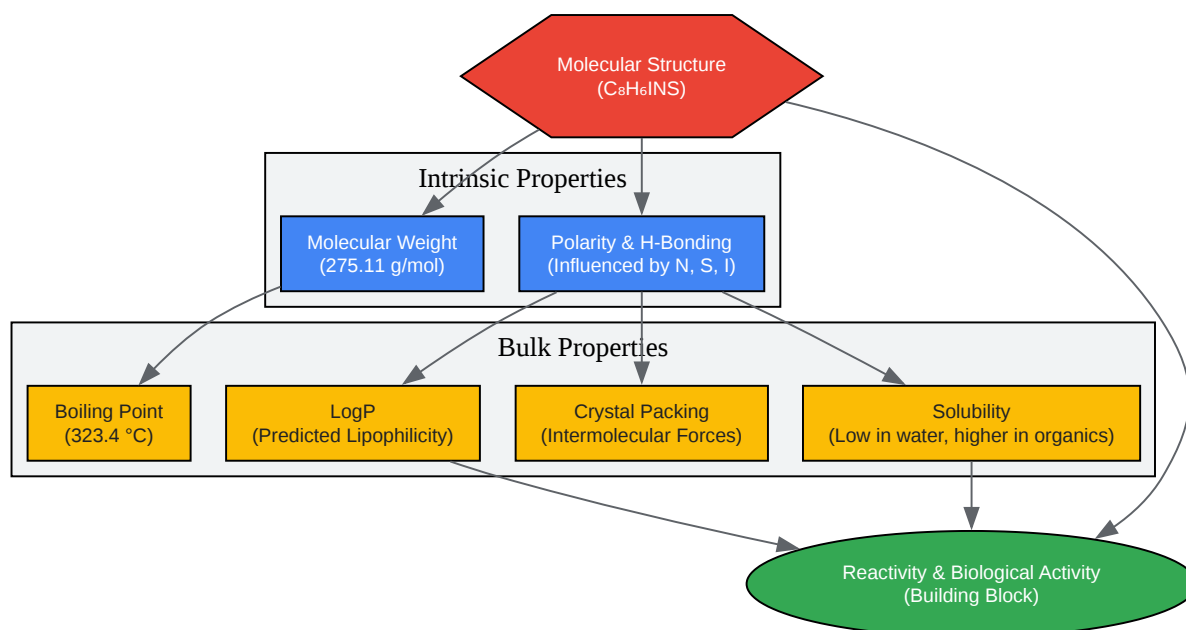
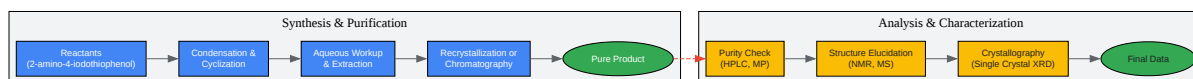
## Crystallographic Analysis

While specific crystal structure data for **5-Iodo-2-methyl-1,3-benzothiazole** is not publicly available, data for the isomeric 6-Iodo-2-methyl-1,3-benzothiazole provides a valuable reference.<sup>[7]</sup><sup>[8]</sup>

- Instrumentation: Data collection is typically performed on a single-crystal X-ray diffractometer, such as an Oxford Diffraction Xcalibur diffractometer equipped with a CCD detector.[8]
- Procedure:
  - A suitable single crystal is grown, often by slow evaporation from a solvent.
  - The crystal is mounted on the diffractometer and maintained at a constant temperature (e.g., 296 K).[7]
  - X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
  - The resulting diffraction pattern is used to solve the crystal structure, determining cell parameters, space group, and atomic positions. For the 6-iodo isomer, the crystal system was determined to be Monoclinic with a  $P 2_1/n$  space group.[7]

## Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and concepts relevant to the study of **5-Iodo-2-methyl-1,3-benzothiazole**.



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